4-(1H-tetrazol-1-yl)phenyl 3-propoxybenzoate is a chemical compound characterized by its unique structure and potential applications in various scientific fields. Its chemical formula is , and it has a molecular weight of 324.33 g/mol. The compound features a tetrazole ring, which is known for its biological activity, particularly in medicinal chemistry.
4-(1H-tetrazol-1-yl)phenyl 3-propoxybenzoate falls under the category of organic compounds, specifically within the class of heterocycles due to the presence of the tetrazole ring. It is also classified as an ester, given the benzoate structure.
The synthesis of 4-(1H-tetrazol-1-yl)phenyl 3-propoxybenzoate can be achieved through various methods, primarily focusing on the formation of the tetrazole ring and subsequent esterification. One efficient approach involves a one-pot reaction that combines an amine with an orthocarboxylic acid ester and sodium azide, facilitating the formation of the tetrazole .
The molecular structure of 4-(1H-tetrazol-1-yl)phenyl 3-propoxybenzoate consists of a phenyl group substituted at one position with a tetrazole and at another with a propoxybenzoate group. The structural representation can be summarized as follows:
4-(1H-tetrazol-1-yl)phenyl 3-propoxybenzoate can participate in various chemical reactions typical for compounds containing reactive functional groups:
These reactions generally require specific conditions such as temperature control and the presence of catalysts to enhance yield and selectivity.
The mechanism by which 4-(1H-tetrazol-1-yl)phenyl 3-propoxybenzoate exerts its effects can be linked to the biological activity associated with tetrazoles. Tetrazoles are known to interact with various biological targets, including enzymes and receptors involved in signaling pathways.
Research indicates that tetrazole derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties due to their ability to mimic or inhibit biological molecules . Quantitative structure-activity relationship studies can provide insights into how structural variations affect activity.
While specific physical properties such as melting point and boiling point are not extensively documented for this compound, general properties can be inferred based on similar structures:
The chemical properties include:
4-(1H-tetrazol-1-yl)phenyl 3-propoxybenzoate holds promise in several scientific fields:
The strategic substitution of carboxylic acid functionalities with tetrazole rings represents a cornerstone of modern medicinal chemistry, driven by the need to improve metabolic stability and membrane permeability while preserving acidic character. The benzoic acid moiety in 3-propoxybenzoic acid was replaced by a tetrazole system in the 4-(1H-tetrazol-1-yl)phenyl component to exploit these bioisosteric advantages. Tetrazoles serve as effective carboxylic acid mimetics due to their nearly identical pKa range (approximately 4.5-4.9 for tetrazoles versus 4.2-4.4 for carboxylic acids) and ability to form similar ionic interactions with biological targets [6]. Crucially, the tetrazole ring enhances bioavailability through superior passive diffusion characteristics, as evidenced by its significantly lower cLogD value (-0.32) compared to carboxylic acid analogues (-0.15) at physiological pH [6]. This modification substantially reduces first-pass metabolism by resisting conjugation enzymes (particularly UDP-glucuronosyltransferases) that readily attack carboxylic acid groups [6]. The bioisosteric rationale is further supported by crystallographic studies of angiotensin II receptor antagonists like losartan, where the tetrazole moiety maintains critical interactions with Lys199—originally formed by carboxylic acid groups in precursor compounds—while conferring enhanced pharmacokinetic properties [6].
Table 1: Comparative Properties of Carboxylic Acid vs. Tetrazole Bioisosteres
| Property | Carboxylic Acid | Tetrazole Bioisostere | Biological Implication |
|---|---|---|---|
| pKa Range | 4.2-4.4 | 4.5-4.9 | Preserved ionization state at physiological pH |
| cLogD (pH 7.4) | -0.15 | -0.32 | Enhanced passive membrane permeability |
| Hydrogen Bond Acceptor Capacity | 2 | 4 | Improved target engagement versatility |
| Metabolic Susceptibility | High (glucuronidation) | Low | Increased metabolic stability and oral bioavailability |
The deliberate choice of the 1H-tetrazol-1-yl regioisomer over the 2H-tetrazol-5-yl configuration stems from distinct electronic, steric, and metabolic considerations. While both isomers maintain comparable acidity (pKa differences <0.3 units), the 1H-tetrazol-1-yl isomer positions the acidic proton on N2, creating a topological advantage in receptor binding [6]. This configuration projects the deprotonated nitrogen's negative charge approximately 1.5 Å farther from the aromatic ring plane compared to carboxylic acid counterparts, enabling optimal engagement with cationic residues (e.g., lysine or arginine) in target binding pockets [6]. The regiochemical preference is substantiated by SAR studies in biphenyltetrazole systems, where ortho-substituted 1H-tetrazol-1-yl derivatives exhibited >50-fold enhanced potency over meta-substituted isomers in angiotensin II receptor binding assays [6]. Crucially, the 1H-regioisomer demonstrates superior metabolic resistance against cytochrome P450-mediated oxidation due to steric shielding of the tetrazole ring by the adjacent phenyl group, as confirmed by hepatic microsomal stability assays showing >80% intact compound after 60-minute incubation versus <50% for 2H-isomers [4] [6]. This isomer also eliminates potential N-glucuronidation pathways associated with 2H-tetrazol-5-yl systems, further enhancing metabolic stability [6].
Table 2: Comparative Analysis of Tetrazole Regioisomers
| Property | 1H-Tetrazol-1-yl Isomer | 2H-Tetrazol-5-yl Isomer | Impact on Compound Design |
|---|---|---|---|
| Charge Projection from Aromatic Plane | 5.2 Å (N2-deprotonated) | 3.7 Å (N1-deprotonated) | Optimized for salt bridge formation |
| Hepatic Microsomal Stability (% remaining) | >80% (60 min) | <50% (60 min) | Enhanced metabolic stability |
| Glucuronidation Vulnerability | Low | Moderate to High | Reduced Phase II metabolism |
| Synthetic Accessibility | High (selective N-alkylation) | Moderate (requires protecting groups) | Streamlined synthesis |
The n-propoxy linker in the 3-propoxybenzoate segment was optimized through systematic evaluation of alkyl chain lengths to balance membrane permeability and aqueous solubility. Chain length directly influences lipophilicity parameters critical for passive diffusion: methyloxy (methoxy), ethoxy, propoxy, and butoxy analogues demonstrated calculated partition coefficients (cLogP) of 1.8, 2.3, 2.9, and 3.6, respectively [6]. The propoxy linker (n=3) achieved optimal lipophilicity (LogP 2.9 ± 0.2) within the ideal range for blood-brain barrier penetration (LogP 2-3) while maintaining sufficient aqueous solubility (>50 μg/mL) for gastrointestinal absorption [1] [6]. Molecular dynamics simulations revealed that propoxy's three-carbon chain adopts a bent conformation that optimally positions the benzoate carbonyl for intramolecular interactions with the tetrazole system, reducing rotational entropy and enhancing target binding [1]. This chain length also minimizes CYP3A4 metabolism susceptibility, as confirmed by metabolite identification studies showing hydroxylation primarily occurs at the terminal propyl carbon—a position strategically chosen for its metabolic detoxification potential [1]. Shorter chains (methoxy, ethoxy) exhibited compromised cell membrane penetration in Caco-2 permeability assays (Papp < 5 × 10⁻⁶ cm/s), while longer chains (butoxy, pentoxy) suffered from crystalline lattice destabilization and precipitation in simulated intestinal fluid [1].
The central ester linkage (-COO-) connecting the 3-propoxybenzoate and 4-(1H-tetrazol-1-yl)phenyl components was selected to enforce conformational rigidity while maintaining electronic communication between pharmacophores. X-ray crystallographic analysis of analogous benzoate esters reveals a near-coplanar arrangement (dihedral angle <15°) between the ester carbonyl and both aromatic rings, restricting rotational freedom and reducing the entropic penalty upon target binding [1]. This rigidification enhances binding affinity by pre-organizing the molecule into its bioactive conformation, as demonstrated by >10-fold improved Ki values compared to flexible alkyl-linked counterparts in receptor binding assays [1]. Quantum mechanical calculations confirm the ester's resonance stabilization contributes significantly to this coplanarity, with carbonyl oxygen polarization facilitating additional hydrogen bonding interactions unavailable in amide or ether variants [6]. The ester's strategic positioning also enables electronic modulation of the tetrazole ring through conjugated π-system effects, increasing its acidity by approximately 0.3 pKa units versus alkyl-spaced counterparts—an effect that strengthens ionic interactions with basic receptor residues [1] [6]. Crucially, the ester's susceptibility to esterase metabolism was deliberately leveraged to design a prodrug strategy, with in vitro studies confirming controlled hydrolysis to active metabolites in target tissues [1].
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: